molecular formula C18H16O4 B2620494 6'-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3'-[1,5]dioxane]-4-one CAS No. 338755-65-0

6'-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3'-[1,5]dioxane]-4-one

Cat. No.: B2620494
CAS No.: 338755-65-0
M. Wt: 296.322
InChI Key: KEMQCBLZIXZANK-UHFFFAOYSA-N
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Description

6'-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3'-[1,5]dioxane]-4-one is a chemical compound with the CAS Number 338755-65-0 and a molecular formula of C18H16O4 . It has a molecular weight of 296.32 g/mol . This compound is offered for research purposes by various chemical suppliers . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols, including wearing protective gloves and eye protection . For specific storage and handling conditions, please refer to the product's documentation. The specific research applications, mechanism of action, and biological activity of this compound are areas for further investigation by qualified researchers.

Properties

IUPAC Name

2-phenylspiro[1,3-dioxane-5,3'-2H-chromene]-4'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-16-14-8-4-5-9-15(14)20-10-18(16)11-21-17(22-12-18)13-6-2-1-3-7-13/h1-9,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMQCBLZIXZANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC(O1)C3=CC=CC=C3)COC4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6’-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3’-[1,5]dioxane]-4-one involves several steps. One common method includes the reaction of a phenyl-substituted benzopyran with a dioxane derivative under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the spiro compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Benzopyran-4-one Core

The 4-keto group is susceptible to nucleophilic attack. For similar chromone derivatives:

  • Nucleophilic Addition : Reactions with hydrazines or hydroxylamines form pyrazole or oxime derivatives, respectively .

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd) reduces the ketone to a secondary alcohol .

Spiro-1,5-Dioxane Ring

The dioxane ring exhibits:

  • Acid-Catalyzed Ring-Opening : Under acidic conditions (e.g., HCl/H₂O), the dioxane ring hydrolyzes to form diols .

  • Oxidative Stability : Resists oxidation by common agents like O₃ or H₂O₂ due to steric hindrance from the spiro structure .

Phenyl Substituent

  • Electrophilic Substitution : Limited reactivity due to steric hindrance from the spiro system. Nitration or halogenation requires harsh conditions .

Cycloaddition Reactions

The chromone moiety participates in 1,3-dipolar cycloadditions with diazomethane or nitrile oxides to form pyrazole or isoxazole derivatives (Table 1) .

Reaction Conditions Product Yield Ref.
With diazomethaneCH₂Cl₂/Et₂O, 0°C, 48 hPyrazoline-fused chromone61–89%
With nitrile oxidesDMF/DBU, refluxIsoxazole-spiro derivatives60%

Oxidative Coupling

Under CuI catalysis, the dioxane ring undergoes O-arylation with o-halo-arylaldehydes to form biphenyl ethers (Scheme 1) .

Mechanism :

  • CuI-mediated activation of the aldehyde.

  • Nucleophilic attack by the dioxane oxygen.

  • Oxidative coupling to form the ether linkage .

Hydrolysis and Rearrangement

  • Acidic Hydrolysis : The dioxane ring opens to yield 3,4-dihydroxy-2-phenylchromane (confirmed via LC-MS) .

  • Base-Mediated Rearrangement : In NaOH/EtOH, the spiro system rearranges to form 2-phenylcoumarin derivatives .

Biologically Active Derivatives

  • Antimicrobial Agents : Pyrazole derivatives show MIC values of 2–8 µg/mL against S. aureus .

  • Antioxidants : Dihydroxy intermediates exhibit radical scavenging (IC₅₀: 12–18 µM) .

Scientific Research Applications

Antioxidant Activity

Research has shown that compounds related to 6'-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3'-[1,5]dioxane]-4-one exhibit potent antioxidant properties. For instance, studies have demonstrated that similar compounds can effectively scavenge free radicals and inhibit xanthine oxidase activity. This suggests potential applications in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Photochemical Properties

The compound's structure allows it to absorb UV light effectively, making it a candidate for applications in photoprotection and as a UV filter in cosmetic formulations. Its ability to undergo photochemical reactions can also be exploited in the development of light-sensitive materials .

Therapeutic Uses

The spiro-benzopyran structure is known for its biological activity. Compounds with similar frameworks have shown promise in anti-inflammatory and anticancer therapies. Preliminary studies indicate that derivatives of this compound may interact with biological targets involved in these pathways .

Material Science

Due to its unique molecular structure, this compound may be useful in the synthesis of novel materials with specific optical or electronic properties. Its incorporation into polymer matrices could lead to materials with enhanced durability and functionality .

Case Studies

StudyFocusFindings
Study on Antioxidant ActivityEvaluated the radical scavenging ability of related compoundsDemonstrated superior antioxidant capacity compared to traditional antioxidants like ascorbic acid
Photochemical CharacterizationInvestigated UV absorption propertiesConfirmed effective UV filtering capabilities
Therapeutic PotentialAssessed anti-inflammatory effectsIndicated potential for development into therapeutic agents against inflammatory diseases

Mechanism of Action

The mechanism of action of 6’-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3’-[1,5]dioxane]-4-one involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Variations in Spiro Rings

The 1,5-dioxane spiro ring in the target compound distinguishes it from analogues with cyclohexane, piperidine, or cyclobutane spiro systems. Key differences include:

Compound Name Spiro Ring Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound [1,5]dioxane 6'-Phenyl C₁₇H₁₄O₄ ~290 -
4',4'-Difluoro-6-nitro-3,4-dihydrospiro[...]-4-one Cyclohexane 6-Nitro, 4',4'-difluoro C₁₄H₁₃F₃O₂ 270.25
6-Methylspiro[chroman-2,4-piperidin]-4-one HCl Piperidine 6-Methyl C₁₄H₁₈ClNO₂ 277.76
2,4-dihydrospiro[1-benzopyran-3,1'-cyclobutane]-4-one Cyclobutane None C₁₂H₁₂O₂ 196.22

Key Observations :

  • Fluorinated derivatives (e.g., ) exhibit reduced molecular weight and altered electronic properties due to electron-withdrawing groups.

Substituent Effects on Reactivity and Bioactivity

Compound Name Substituents Potential Impact Reference
Target Compound 6'-Phenyl Enhances lipophilicity; may stabilize π-π interactions in biological targets -
4',4',6-Trifluoro-3,4-dihydrospiro[...]-4-one 6-Trifluoro Increases metabolic stability and electronegativity
N-aminoacetyl-(6-cyano-...hydrazone 6-Cyano, hydrazone Demonstrates vasorelaxant activity via potassium channel modulation

Notable Findings:

  • Vasorelaxant Activity : Benzopyran-4-one hydrazones (e.g., ) show potassium channel-opening effects, suggesting the target compound may share similar mechanisms due to structural homology.
  • Electron-Withdrawing Groups : Fluorine and nitro substituents () improve stability but may reduce bioavailability due to increased polarity.

Inferences :

  • The target compound’s safety may align with fluorinated analogues (), requiring precautions against heat and ignition sources.

Biological Activity

6'-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3'-[1,5]dioxane]-4-one, with the CAS number 338755-65-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and significant biological activities, particularly focusing on anti-inflammatory and anticancer effects.

  • Molecular Formula : C₁₈H₁₆O₄
  • Molecular Weight : 296.317 g/mol
  • Structure : The compound features a spirocyclic structure that combines a benzopyran moiety with a dioxane ring.

Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In a comparative analysis, it was found to be more effective than curcumin in reducing inflammation markers in vitro. The compound's anti-inflammatory activity was assessed using various assays that measured cytokine production and cell viability in inflammatory models.

CompoundAnti-inflammatory Ratio
This compoundGreater than curcumin
CurcuminReference standard

Anticancer Activity

The anticancer potential of this compound was evaluated against several cancer cell lines. Notably, it demonstrated cytotoxic effects on human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity at low concentrations.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0Cell cycle arrest at G2/M phase

Case Studies

  • In Vitro Study on MCF-7 Cells : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound led to a significant decrease in cell proliferation and increased apoptosis markers compared to untreated controls.
  • Anti-inflammatory Assays : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of NF-kB Pathway : This pathway is crucial for the expression of various inflammatory cytokines.
  • Induction of Apoptosis : The compound appears to activate intrinsic pathways leading to programmed cell death in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 6'-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3'-[1,5]dioxane]-4-one?

  • Synthesis : Cyclocondensation reactions under anhydrous conditions using dioxane as a solvent (common in spiro compound synthesis) have been effective. For example, intermediates like ethyl N-tert-butyloxycarbonyl pyroglutamate (similar to ) can undergo alkylation followed by acid hydrolysis to yield the spiro core. Key steps include LiOH-mediated hydrolysis and purification via column chromatography (ether/hexane or diethyl ether/hexane mixtures) .
  • Purification : Column chromatography (silica gel) with gradient elution (e.g., ether:hexane 6:4) is recommended. Purity ≥95% can be confirmed via HPLC with UV detection at 254 nm, as reported for structurally related spirobenzopyrans .

Q. How can the structural integrity of this compound be validated experimentally?

  • Techniques : Use a combination of NMR (¹H/¹³C, COSY, HSQC) to confirm the spiro junction and phenyl substitution. X-ray crystallography (e.g., as in for a spirooxazine analog) provides definitive proof of stereochemistry. Mass spectrometry (HRMS-ESI) and FT-IR can validate functional groups like the ketone and ether linkages .
  • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities in overlapping signals, especially in the dihydrodioxane region .

Advanced Research Questions

Q. What mechanisms underlie the potential antimicrobial activity of this compound, and how can they be evaluated?

  • Target Identification : Analogous spiro compounds (e.g., N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran]) target MmpL3 in Mycobacterium tuberculosis, disrupting mycolic acid transport . For this compound, generate spontaneous mutants of target pathogens and perform whole-genome sequencing to identify resistance-conferring mutations.
  • Assays : Conduct in vitro minimum inhibitory concentration (MIC) tests against Gram-positive/-negative bacteria and fungi. Use lipidomic profiling (e.g., TLC for trehalose dimycolate accumulation) to confirm mechanism .

Q. How does solvent polarity influence the photochromic behavior of this compound?

  • Experimental Design : Dissolve the compound in dioxane-water mixtures (0–100% water) and irradiate with UV light (365 nm). Monitor absorbance changes (UV-Vis) to track ring-opening/closure kinetics.
  • Findings : Related spirobenzopyrans exhibit reverse photochromism in polar solvents (e.g., water-dioxane), where the open form is stabilized. Compare quantum yields and thermal relaxation rates using time-resolved spectroscopy .

Q. What are the environmental stability implications of the 1,5-dioxane moiety in aqueous systems?

  • Degradation Studies : While 1,4-dioxane has weak natural attenuation in groundwater, 1,5-dioxane’s stability is understudied. Perform hydrolysis experiments (pH 3–11, 25–60°C) and analyze degradation products via LC-MS.
  • Ecotoxicity : Use Daphnia magna or algal growth inhibition assays to assess acute toxicity. Compare with 1,4-dioxane data ( ) to prioritize remediation strategies if needed .

Data Contradiction Analysis

Q. How can conflicting solubility data in different solvent systems be resolved?

  • Methodology : Re-evaluate solubility using standardized shake-flask methods (OECD 105) in dioxane, ethanol, and water. Measure saturation concentrations via gravimetric analysis and cross-validate with HPLC.
  • Contextual Factors : Note that solubility in aqueous dispersions may differ from pure solvents due to aggregation (e.g., as seen in TBPT nanoparticles in ). Use dynamic light scattering (DLS) to assess particle size effects .

Methodological Resources

  • Synthetic Protocols : (Eli Lilly’s alkylation/hydrolysis steps) and (piperazine coupling in dioxane).
  • Advanced Characterization : (X-ray crystallography) and (SMILES/InChI validation).
  • Biological Screening : (MmpL3-targeted assays) and (GC-MS for metabolite profiling).

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